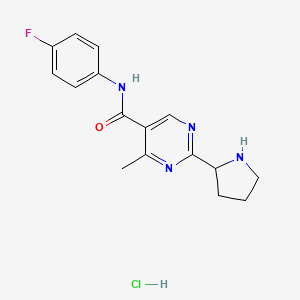

N-(4-fluorophenyl)-4-methyl-2-(pyrrolidin-2-yl)pyrimidine-5-carboxamide hydrochloride

Descripción

N-(4-Fluorophenyl)-4-methyl-2-(pyrrolidin-2-yl)pyrimidine-5-carboxamide hydrochloride is a pyrimidine-based small molecule featuring a carboxamide group linked to a 4-fluorophenyl moiety and a pyrrolidine ring at position 2 of the pyrimidine core. The 4-methyl substituent on the pyrimidine ring and the hydrochloride salt likely enhance solubility and bioavailability.

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-4-methyl-2-pyrrolidin-2-ylpyrimidine-5-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN4O.ClH/c1-10-13(9-19-15(20-10)14-3-2-8-18-14)16(22)21-12-6-4-11(17)5-7-12;/h4-7,9,14,18H,2-3,8H2,1H3,(H,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNAYCRMJMBYQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)NC2=CC=C(C=C2)F)C3CCCN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClFN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary targets of N-(4-fluorophenyl)-4-methyl-2-(pyrrolidin-2-yl)pyrimidine-5-carboxamide hydrochloride are kinases, specifically SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2), and MYLK (Myosin light chain kinase) or mutants thereof. These kinases play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.

Mode of Action

N-(4-fluorophenyl)-4-methyl-2-(pyrrolidin-2-yl)pyrimidine-5-carboxamide hydrochloride interacts with its targets by inhibiting the activity of these kinases. This inhibition results in the disruption of the kinases’ normal function, leading to changes in the cellular processes they regulate.

Biochemical Pathways

The inhibition of SYK, LRRK2, and MYLK by N-(4-fluorophenyl)-4-methyl-2-(pyrrolidin-2-yl)pyrimidine-5-carboxamide hydrochloride affects various biochemical pathways. For instance, the inhibition of SYK can disrupt the B-cell receptor signaling pathway, while the inhibition of LRRK2 can affect pathways related to Parkinson’s disease. The exact downstream effects depend on the specific kinase being inhibited and the cellular context.

Result of Action

The molecular and cellular effects of N-(4-fluorophenyl)-4-methyl-2-(pyrrolidin-2-yl)pyrimidine-5-carboxamide hydrochloride’s action are primarily related to its inhibitory effects on its target kinases. By inhibiting these kinases, the compound can disrupt their associated cellular processes, potentially leading to therapeutic effects.

Actividad Biológica

N-(4-fluorophenyl)-4-methyl-2-(pyrrolidin-2-yl)pyrimidine-5-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(4-fluorophenyl)-4-methyl-2-(pyrrolidin-2-yl)pyrimidine-5-carboxamide hydrochloride is . The compound features a pyrimidine core substituted with a 4-fluorophenyl group and a pyrrolidine moiety, contributing to its unique pharmacological profile .

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈ClFN₄O |

| Molecular Weight | 320.79 g/mol |

| Solubility | Soluble in DMSO and methanol |

| Melting Point | Not specified |

The biological activity of N-(4-fluorophenyl)-4-methyl-2-(pyrrolidin-2-yl)pyrimidine-5-carboxamide hydrochloride is primarily attributed to its interaction with various biological targets:

- Antiproliferative Activity : Studies indicate that this compound exhibits antiproliferative effects against cancer cell lines, including HeLa cells. It disrupts microtubule dynamics, leading to mitotic delay and subsequent cell death .

- Inhibition of Tubulin Assembly : The compound has been shown to inhibit tubulin assembly, which is crucial for maintaining the integrity of the cytoskeleton in cells. This action is linked to its ability to induce apoptosis in cancer cells .

- Antibacterial Properties : Preliminary studies suggest that derivatives of pyrimidine compounds can exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the pyrrolidine ring may enhance this activity by facilitating membrane penetration .

Case Study 1: Anticancer Activity

A recent study evaluated the effects of N-(4-fluorophenyl)-4-methyl-2-(pyrrolidin-2-yl)pyrimidine-5-carboxamide hydrochloride on HeLa cells. The results demonstrated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM after 24 hours of treatment. Live cell imaging confirmed alterations in spindle morphology, indicative of disrupted mitotic processes .

Case Study 2: Antibacterial Efficacy

In another investigation, a series of pyrimidine derivatives were screened for antibacterial activity against various pathogens. The results indicated that compounds similar to N-(4-fluorophenyl)-4-methyl-2-(pyrrolidin-2-yl)pyrimidine-5-carboxamide hydrochloride exhibited minimum inhibitory concentrations (MIC) ranging from 3.125 mg/mL to 100 mg/mL against E. coli and C. albicans, suggesting potential therapeutic applications in treating bacterial infections .

Comparación Con Compuestos Similares

Structural and Functional Analysis

The compound shares structural motifs with several pyrimidine derivatives, fluorophenyl-containing molecules, and hydrochloride salts. Below is a systematic comparison:

Table 1: Structural Comparison of Pyrimidine-Based Carboxamides

Key Observations:

Pyrimidine Core Modifications: The target compound’s pyrrolidine substituent at position 2 contrasts with bulkier groups like (4-fluorophenyl)methylthio () or sulfonamide-linked moieties (). Pyrrolidine’s conformational flexibility may improve receptor binding compared to rigid substituents .

Fluorophenyl Moieties :

- The 4-fluorophenyl group is a common pharmacophore in neuroactive (e.g., 4F-furanylfentanyl in ) and antimicrobial compounds. Fluorine’s electronegativity enhances metabolic stability and lipophilicity .

Hydrochloride Salt :

- Similar to sarizotan hydrochloride () and the compound in , the hydrochloride salt likely improves aqueous solubility, critical for oral bioavailability .

Table 2: Fluorophenyl-Containing Compounds and Activities

Activity Insights :

- Fluorophenyl groups are associated with diverse activities, from CNS modulation () to antimicrobial effects (). The target compound’s 4-fluorophenyl-carboxamide motif may similarly engage biological targets through π-π stacking or hydrogen bonding .

- Pyrimidine derivatives with pyrrolidine/pyrrole rings (e.g., ) often exhibit kinase inhibition, suggesting the target compound could share this mechanism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.